molecular formula C6H6N2O3 B571003 1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde CAS No. 114870-29-0

1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde

Cat. No. B571003
M. Wt: 154.125
InChI Key: ZFEXGCXHTZHZOR-UHFFFAOYSA-N
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Description

“1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrroles . It contains a total of 17 bonds: 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), and 1 nitro group (aromatic) .


Synthesis Analysis

The synthesis of pyrroles, including “1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde”, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The molecular structure of “1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” is characterized by a five-membered ring, an aldehyde group, and a nitro group . The compound contains a total of 17 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, and 5 aromatic bonds .


Chemical Reactions Analysis

Pyrroles, including “1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde”, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

“1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” is a liquid at room temperature . Its molecular weight is 109.13 .

Future Directions

The future directions for “1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” could involve exploring its potential biological activities and developing more efficient synthesis methods . Given the diverse biological activities of pyrrole derivatives, “1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” could be a promising candidate for further investigation in medicinal chemistry .

properties

IUPAC Name

1-methyl-4-nitropyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-7-2-5(4-9)6(3-7)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEXGCXHTZHZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde

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